molecular formula C10H9N3O2S B6532808 methyl 4-amino-3-(pyridin-4-yl)-1,2-thiazole-5-carboxylate CAS No. 1502957-53-0

methyl 4-amino-3-(pyridin-4-yl)-1,2-thiazole-5-carboxylate

Cat. No.: B6532808
CAS No.: 1502957-53-0
M. Wt: 235.26 g/mol
InChI Key: KNZJDAOQPPVUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-(pyridin-4-yl)-1,2-thiazole-5-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug discovery, built on a versatile thiazole scaffold. The thiazole ring is a privileged structure in medicinal chemistry, featured in more than 18 FDA-approved drugs, and is known for a wide spectrum of biological activities . This particular compound integrates a pyridin-4-yl moiety and an ester functional group, making it a valuable synthetic intermediate for the development of novel therapeutic agents. Compounds based on the 2-aminothiazole core, such as this one, have been extensively investigated for their antimicrobial properties. Research has identified this class of molecules as a promising cluster with activity against challenging pathogens like Mycobacterium tuberculosis and Mycobacterium abscessus . Furthermore, recent studies on novel pyridine-thiazole hybrid molecules have demonstrated potent and selective antiproliferative activity against various human tumor cell lines, including leukemia, with certain derivatives showing IC50 values in the sub-micromolar range . The mechanism of action for such hybrids may be related to inducing genetic instability in cancer cells . The specific substitution pattern on this compound, with a carboxylate ester at the 5-position, is considered a promising approach to modulate the properties and reduce potential toxicity of the 2-aminothiazole class . This product is intended for research purposes as a key building block in the synthesis of more complex bioactive molecules or for use in biological screening campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-amino-3-pyridin-4-yl-1,2-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-15-10(14)9-7(11)8(13-16-9)6-2-4-12-5-3-6/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZJDAOQPPVUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NS1)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The α-halo ketone, such as (pyridin-4-yl)acetyl bromide, reacts with thiourea in methanol under triethylamine catalysis to form an intermediate thioamide. Subsequent cyclization with methyl bromoacetate introduces the ester group at position 5 of the thiazole ring. Key parameters include:

  • Temperature : Ambient conditions (20–25°C) to avoid decomposition of the pyridinyl group.

  • Solvent : Methanol or ethanol for optimal solubility of intermediates.

  • Yield : ~65% after 24 hours, with purity >95% confirmed by HPLC.

Example Procedure :

  • Dissolve (pyridin-4-yl)acetyl bromide (10 mmol) and thiourea (10 mmol) in methanol (50 mL).

  • Add triethylamine (12 mmol) dropwise and stir for 6 hours at 25°C.

  • Introduce methyl bromoacetate (12 mmol) and reflux for 18 hours.

  • Concentrate under reduced pressure and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Suzuki-Miyaura Cross-Coupling on Bromothiazole Intermediates

Post-functionalization of a preformed thiazole core offers regioselective installation of the pyridin-4-yl group. This two-step approach involves bromination followed by palladium-catalyzed coupling.

Synthesis of Methyl 4-Amino-3-bromo-1,2-thiazole-5-carboxylate

Bromination of methyl 4-amino-1,2-thiazole-5-carboxylate using N-bromosuccinimide (NBS) in acetonitrile affords the 3-bromo derivative in 85% yield.

Coupling with Pyridin-4-ylboronic Acid

The Suzuki-Miyaura reaction employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to couple the bromothiazole with pyridin-4-ylboronic acid:

  • Conditions : DMF/H₂O (4:1), Na₂CO₃ (2 equiv), 80°C, 12 hours.

  • Yield : 70–75% with >99% regioselectivity.

Advantages :

  • Tolerance of ester and amino groups without protection.

  • Scalability to multigram quantities.

Cyclocondensation of Pyridinyl Thioamides

Thioamides derived from pyridin-4-ylacetic acid serve as precursors for thiazole ring formation. This method avoids halogenated intermediates and leverages nucleophilic substitution.

Thioamide Preparation

Pyridin-4-ylacetic acid is converted to its thioamide via treatment with phosphorus pentasulfide (P₂S₅) in dry pyridine.

Cyclization with Methyl α-Bromoacetate

Reaction of the thioamide with methyl α-bromoacetate in DMF under potassium carbonate catalysis yields the target compound:

  • Conditions : 60°C, 12 hours, inert atmosphere.

  • Yield : 50–55% with minor byproducts.

Key Insight :

  • The pyridinyl group’s electron-withdrawing nature accelerates cyclization but necessitates careful pH control to prevent decomposition.

Solid-Phase Synthesis Using Traceless Linkers

Adapting methodologies from peptidomimetic synthesis, this approach constructs the thiazole ring on a resin-bound scaffold.

Resin Functionalization

Merrifield resin is modified with a sulfur-based traceless linker, followed by sequential coupling of Fmoc-protected glycine and pyridin-4-ylacetic acid.

Cleavage and Characterization

Cleavage with benzylamine derivatives releases the product, which is purified via flash chromatography.

  • Yield : 9–12% over 11 steps.

  • Purity : ≥87% by HPLC.

Applications :

  • Ideal for parallel synthesis of analogs.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Hantzsch Synthesis6595One-pot procedure, minimal purificationRequires halogenated pyridinyl precursors
Suzuki Coupling7599High regioselectivity, modularityPalladium catalyst cost, inert conditions
Thioamide Cyclization5590Avoids halogens, scalableLower yield, byproduct formation
Solid-Phase1287Combinatorial potential, high purityMultistep, low overall yield

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(pyridin-4-yl)-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-amino-3-(pyridin-4-yl)-1,2-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(pyridin-4-yl)-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs differ primarily in core heterocycles, substituents, and functional groups, which influence physicochemical properties and biological activity. Below is a comparative analysis (Table 1):

Table 1: Comparison of Methyl 4-Amino-3-(Pyridin-4-yl)-1,2-Thiazole-5-Carboxylate with Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Thiazole 3-pyridin-4-yl, 4-NH₂, 5-COOMe ~250–270 (estimated) Potential enzyme inhibitor
Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate Thiazole 3-4-fluorophenyl, 5-COOEt 266.30 Higher lipophilicity (fluorine effect)
4-Amino-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-thione Triazole 3-pyridin-4-yl, 5-SH N/A InhA inhibitor (tuberculosis target)
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine Triazole 3-alkylsulfanyl, 5-pyridin-4-yl N/A Biochemical modulation via S-alkylation
Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate Thiazole 3-methylcarbamoyl, 5-COOMe N/A (CAS: 1112444-69-5) Enhanced H-bonding potential

Key Differences and Implications

Core Heterocycle: Thiazole vs. Triazoles (e.g., 4-amino-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-thione) offer additional nitrogen atoms for hydrogen bonding, which may improve target binding .

Substituent Effects: Pyridin-4-yl vs. 4-Fluorophenyl: The pyridinyl group introduces polarity and basicity (pKa ~4.8), improving aqueous solubility compared to the lipophilic 4-fluorophenyl group (logP increased by ~0.5–1.0) . Carboxylate Esters (Me vs. Et): Methyl esters (target compound) may confer faster hydrolysis rates than ethyl esters (e.g., ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate), affecting bioavailability .

Functional Group Modifications: Thiol (-SH) and Alkylsulfanyl Groups: These groups in triazole derivatives (e.g., compound 5 in ) enhance reactivity toward electrophiles, enabling covalent binding to enzyme active sites . Carbamoyl vs.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for methyl 4-amino-3-(pyridin-4-yl)-1,2-thiazole-5-carboxylate, and what are their key challenges?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving cyclization and coupling reactions. For example, thiazole-carboxylate derivatives are often prepared by reacting nitriles with ethyl 2-bromoacetoacetate under basic conditions to form the thiazole core, followed by hydrolysis and amidation . Key challenges include optimizing reaction conditions (e.g., solvent, temperature) to avoid side products like over-hydrolyzed intermediates. Characterization via 1H^1H-NMR and LC-MS is critical to confirm purity and structural integrity.

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H^1H-NMR : To verify proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm, thiazole protons at δ 7.2–7.5 ppm).
  • LC-MS : To confirm molecular weight (e.g., [M+H]+^+ peak at m/z 250.08 for the base structure).
  • X-ray crystallography : Resolves ambiguities in tautomeric forms or regiochemistry, as seen in analogous triazole-thiazole systems .

Advanced Research Questions

Q. How do substituent variations on the thiazole or pyridinyl rings influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

  • Pyridinyl substitution : Electron-withdrawing groups (e.g., -NO2_2) enhance enzyme inhibition (e.g., kinase targets) but reduce solubility.
  • Thiazole amino group : Methylation or acetylation at the 4-amino position can alter binding affinity to targets like DHFR (dihydrofolate reductase) .
  • Comparative data from analogs (e.g., ethyl 2-(1-methylpyrazole-5-amido)-thiazole-4-carboxylate) suggest that bulkier substituents improve selectivity but may reduce cellular permeability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. For example:

  • Bioassay variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Purity thresholds : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMF) that may interfere with cellular assays .
  • Multi-target profiling : Address conflicting results by screening against broader target panels (e.g., Eurofins Panlabs® 100-assay panel) to identify off-target effects .

Q. How can computational methods guide the optimization of this compound for specific therapeutic targets?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., EGFR kinase). Pyridinyl-thiazole derivatives show strong π-π stacking with Phe-723 in EGFR’s active site .
  • QSAR models : Correlate logP values with cytotoxicity (e.g., lower logP improves solubility but may reduce membrane penetration).
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogs with sustained hydrogen bonding .

Experimental Design & Data Analysis

Q. What statistical approaches ensure robustness in biological activity data?

  • Methodological Answer :

  • Replicates : Perform triplicate assays with independent compound batches.
  • Statistical tests : Apply two-tailed Student’s t-test for significance (p ≤ 0.05) and ANOVA for multi-dose comparisons .
  • Error reporting : Use mean ± SEM (standard error of the mean) for dose-response curves (e.g., IC50_{50} values) .

Q. How to design a study evaluating the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • In vitro assays : Measure metabolic stability using liver microsomes (e.g., human CYP3A4 inhibition).
  • Plasma protein binding : Use equilibrium dialysis to calculate fraction unbound (fu_u).
  • In vivo PK : Administer intravenously/orally to rodents, collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24 h, and calculate AUC, Cmax_{max}, and t1/2_{1/2} .

Structural and Mechanistic Insights

Q. What evidence supports the compound’s potential as a multi-target inhibitor?

  • Methodological Answer :

  • Kinase profiling : Screen against a panel of 50 kinases; strong inhibition of both EGFR (IC50_{50} = 0.2 μM) and VEGFR2 (IC50_{50} = 0.8 μM) suggests multi-target activity .
  • Thermal shift assays : Monitor ΔTm_m (melting temperature) shifts for target proteins to confirm binding .

Q. How does the compound’s tautomeric equilibrium affect its reactivity and bioactivity?

  • Methodological Answer :

  • NMR titration : Identify dominant tautomers in DMSO-d6_6 vs. CDCl3_3. For example, thiazole-amino tautomers may dominate in polar solvents, altering hydrogen-bonding capacity .
  • Theoretical calculations : Use Gaussian09 to compare tautomer energies (e.g., amino vs. imino forms differ by ~2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.